

3,4-Dimethylanisole: A Technical Review of Its Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethylanisole

Cat. No.: B1293948

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Introduction

3,4-Dimethylanisole (DMA), also known as 4-methoxy-1,2-dimethylbenzene, is an aromatic organic compound with the chemical formula $C_9H_{12}O$.^{[1][2]} It is a colorless to pale yellow liquid characterized by a sweet, floral scent.^[1] This technical guide provides a comprehensive review of the known applications of **3,4-Dimethylanisole**, focusing on its use in the fragrance industry, as a chemical intermediate, and exploring its potential, yet currently unsubstantiated, applications in the pharmaceutical sector. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key chemical processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,4-Dimethylanisole** is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting. The compound is soluble in organic solvents like ethanol and ether but is insoluble in water.^[1]

Table 1: Physicochemical Properties of **3,4-Dimethylanisole**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 4685-47-6 | [1][2][3][4] |
| Molecular Formula | C ₉ H ₁₂ O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral | [1] |
| Boiling Point | 200-201 °C | |
| Density | 0.974 g/mL at 25 °C | |
| Refractive Index | n _{20/D} 1.517 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [1] |

Applications of 3,4-Dimethylanisole

Fragrance Industry

The primary application of **3,4-Dimethylanisole** is as a fragrance ingredient in the perfumery industry.[1] Its characteristic sweet and floral aroma makes it a valuable component in the formulation of various scented products.[1] The mechanism of action in perfumery involves the interaction of **3,4-Dimethylanisole** molecules with olfactory receptors in the nose, leading to the perception of its distinct fragrance.[1]

While the qualitative description of its scent is well-established, quantitative data regarding its odor profile, such as odor threshold and tenacity, are not readily available in the public domain.

To quantitatively analyze the fragrance profile of a product containing **3,4-Dimethylanisole**, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Objective: To identify and quantify the volatile and semi-volatile organic compounds, including **3,4-Dimethylanisole**, contributing to the overall scent of a fragrance formulation.

Methodology:

- **Sample Preparation:** A sample of the fragrance oil is diluted in a suitable solvent, such as ethanol, to an appropriate concentration for GC-MS analysis.
- **GC Separation:**
 - **Injector:** A split/splitless injector is typically used, with an injection volume of 1 μL .
 - **Carrier Gas:** Helium or hydrogen is used as the carrier gas at a constant flow rate.
 - **Column:** A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is employed to separate the components based on their boiling points and polarities.
 - **Oven Temperature Program:** A temperature gradient is applied to the oven, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of all components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- **MS Detection:**
 - **Ionization:** Electron Ionization (EI) at 70 eV is used to fragment the molecules.
 - **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - **Detector:** An electron multiplier detects the ions.
- **Data Analysis:**
 - The resulting chromatogram shows peaks corresponding to the different components of the fragrance.
 - The mass spectrum of each peak is compared to a reference library (e.g., NIST, Wiley) to identify the compound.
 - Quantification can be achieved by creating a calibration curve with known concentrations of **3,4-Dimethylanisole** and other relevant standards.

Chemical Synthesis Intermediate

3,4-Dimethylanisole serves as a versatile building block in organic synthesis.^[1] Its aromatic ring and functional groups can be modified through various chemical reactions to produce more complex molecules. A notable example is its use as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide.

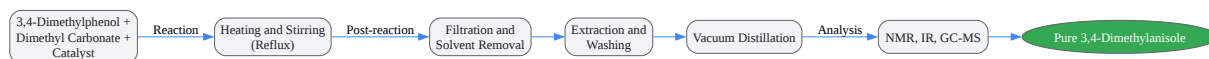
While specific, detailed protocols for the industrial synthesis of **3,4-Dimethylanisole** are often proprietary, a general laboratory-scale synthesis can be performed through the O-methylation of 3,4-dimethylphenol. Several methods for the methylation of phenols have been described in the literature, often employing reagents like dimethyl sulfate or dimethyl carbonate.

Objective: To synthesize **3,4-Dimethylanisole** by the methylation of the hydroxyl group of 3,4-dimethylphenol.

General Methodology (using Dimethyl Carbonate - a greener alternative):

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylphenol, an excess of dimethyl carbonate (which can also act as the solvent), and a suitable base catalyst (e.g., potassium carbonate). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to enhance the reaction rate.
- **Reaction Conditions:** The reaction mixture is heated to reflux (typically around 90-120°C) and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The excess dimethyl carbonate is removed by distillation.
- **Purification:** The crude product is then purified. This may involve extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing with an aqueous base solution to remove any unreacted phenol, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.
- **Final Purification:** The resulting crude **3,4-Dimethylanisole** can be further purified by vacuum distillation to obtain the final product with high purity.

- Characterization: The identity and purity of the synthesized **3,4-Dimethylanisole** are confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and GC-MS.



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General workflow for the synthesis of **3,4-Dimethylanisole**.

Potential Pharmaceutical Applications (Antimicrobial and Antioxidant)

Several sources suggest that **3,4-Dimethylanisole** has been studied for its potential antimicrobial and antioxidant properties.[1] However, a comprehensive search of the scientific literature did not yield specific studies with quantitative data (e.g., Minimum Inhibitory Concentration (MIC) or IC_{50} values) to substantiate these claims for **3,4-Dimethylanisole**.

For the benefit of researchers interested in exploring these potential applications, the following sections outline the standard experimental protocols that would be employed to evaluate the antimicrobial and antioxidant activities of **3,4-Dimethylanisole**.

Objective: To determine the lowest concentration of **3,4-Dimethylanisole** that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):

- **Microorganism Preparation:** A standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Serial Dilution:** A series of twofold dilutions of **3,4-Dimethylanisole** are prepared in the broth medium in a 96-well microtiter plate. Due to its low water solubility, a co-solvent like DMSO may be necessary, with appropriate solvent controls included.

- Inoculation: Each well is inoculated with the standardized microorganism suspension.
- Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included on each plate.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of **3,4-Dimethylanisole** at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Objective: To evaluate the free radical scavenging capacity of **3,4-Dimethylanisole** by measuring its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

- DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
- Sample Preparation: Various concentrations of **3,4-Dimethylanisole** are prepared in the same solvent.
- Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the **3,4-Dimethylanisole** solution.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

- **IC₅₀ Determination:** The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity. A known antioxidant, such as ascorbic acid or Trolox, is typically used as a positive control.

Conclusion

3,4-Dimethylanisole is a commercially significant aromatic compound with well-established applications in the fragrance industry and as a chemical intermediate in organic synthesis. Its physical and chemical properties are well-characterized, facilitating its use in these fields. While there are mentions of its potential antimicrobial and antioxidant properties, there is a notable lack of publicly available scientific studies that provide quantitative evidence to support these claims. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate these potential biological activities and to further characterize its fragrance profile and synthetic utility. Future research in these areas would be invaluable in expanding the application scope of this versatile molecule.

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